molecular formula C17H18O B7862164 4-[4-(2-Methylpropyl)phenyl]benzaldehyde

4-[4-(2-Methylpropyl)phenyl]benzaldehyde

Cat. No.: B7862164
M. Wt: 238.32 g/mol
InChI Key: MQBIEBVBOQRALV-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpropyl)phenyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features two phenyl rings connected by a central alkyl chain, with one phenyl ring substituted by a methylpropyl group and the other by an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for preparing 4-[4-(2-Methylpropyl)phenyl]benzaldehyde involves the Friedel-Crafts acylation reaction. The procedure typically begins with 4-isobutylbenzene undergoing acylation using acetyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The product is then further oxidized to introduce the aldehyde group, resulting in the formation of the target compound.

Industrial Production Methods: On an industrial scale, the preparation of this compound can involve similar Friedel-Crafts acylation methods, but with optimized reaction conditions to enhance yield and efficiency. The process may also include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-[4-(2-Methylpropyl)phenyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions, converting the aldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium or chromium trioxide in the presence of a suitable solvent.

  • Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

  • Substitution: : Halogenation with bromine in the presence of a Lewis acid catalyst or nitration using a mixture of nitric and sulfuric acids.

Major Products Formed

  • Oxidation: : 4-[4-(2-Methylpropyl)phenyl]benzoic acid.

  • Reduction: : 4-[4-(2-Methylpropyl)phenyl]benzyl alcohol.

  • Substitution: : Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-[4-(2-Methylpropyl)phenyl]benzaldehyde has found applications in various scientific research fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its role in drug development and as a precursor to bioactive compounds.

  • Industry: : Employed in the production of specialty chemicals and materials, including polymers and fragrances.

Mechanism of Action

The mechanism by which 4-[4-(2-Methylpropyl)phenyl]benzaldehyde exerts its effects depends on its interaction with specific molecular targets and pathways. For example, in biological systems, the aldehyde group can react with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function. The phenyl rings can participate in π-π interactions, influencing the compound's binding to receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Ethylpropyl)phenyl]benzaldehyde: : Features an ethylpropyl group instead of a methylpropyl group.

  • 4-[4-(2-Methylbutyl)phenyl]benzaldehyde: : Contains a methylbutyl group, adding another carbon to the alkyl chain.

  • 4-[4-(2-Methylpropyl)phenyl]acetaldehyde: : Has an acetaldehyde group instead of a benzaldehyde group.

Uniqueness: 4-[4-(2-Methylpropyl)phenyl]benzaldehyde stands out due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13(2)11-14-3-7-16(8-4-14)17-9-5-15(12-18)6-10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBIEBVBOQRALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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